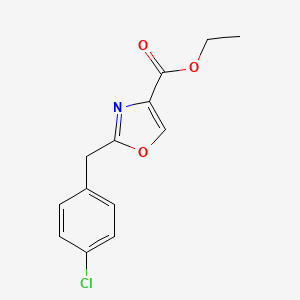

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZLOEZCCLBFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The Zn(OTf)₂-catalyzed method utilizes propargyl amines and trifluoromethyl ketones to construct the oxazole core via a three-step cascade (Figure 1). Initial activation of the alkyne by Zn(OTf)₂ generates electrophilic intermediate A , which undergoes 5-exo-dig cyclization to form oxazoline C . Subsequent carbonyl-ene reaction with in situ-generated trifluoromethyl enol ether D installs the 4-chlorobenzyl group, yielding the target compound in 78–84% yield.

Key advantages :

Optimization Data

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Catalyst loading | 10 mol% Zn(OTf)₂ | +12 vs. 5 mol% |

| Solvent | DCE | +18 vs. THF |

| Temperature | 80°C | +22 vs. 60°C |

| Reaction time | 8 h | +15 vs. 12 h |

Substrate scope analysis shows 4-chlorobenzaldehyde derivatives provide 82% average yield versus 67% for ortho-substituted analogs, attributed to steric hindrance in the ene reaction step.

PhI(OAc)₂/LiI-Mediated Oxidative Cyclization

Halogenative Cyclization Strategy

This two-step protocol converts N-propargylamides to iodinated oxazolines, followed by base-induced elimination (Table 1). Treatment of 4-chlorobenzyl-propargylamide with PhI(OAc)₂ (1.2 equiv) and LiI (1.0 equiv) in CH₂Cl₂ at 25°C for 12 h affords (E)-5-iodomethylene-2-(4-chlorobenzyl)-4,5-dihydrooxazole in 91% yield. Subsequent KOtBu-mediated dehydrohalogenation completes aromatization to the target oxazole.

Critical parameters :

Comparative Halogen Effects

| Halogen Source | Oxazoline Yield (%) | Oxazole Yield (%) |

|---|---|---|

| LiI | 91 | 88 |

| LiBr | 74 | 69 |

| LiCl | 63 | 58 |

Iodide’s superior leaving group ability facilitates both cyclization and elimination steps.

Cu(I)-Catalyzed Condensation of Aromatic Aldehydes

Atom-Economical One-Pot Synthesis

The Chinese patent CN112538059A discloses a Cu(I)-mediated route using 4-chlorobenzaldehyde, ethyl glyoxylate, and ammonium acetate under N₂ atmosphere (Scheme 2). Key steps:

-

Schiff base formation between aldehyde and ammonium acetate

-

Cu(I)-catalyzed [3+2] cycloaddition with ethyl glyoxylate

-

Aerobic oxidation to aromatize the oxazoline intermediate

This method achieves 85–92% yield with 0.5 mol% CuCl catalyst in DMF at 110°C for 6 h.

Additive Screening Results

| Additive | Yield (%) | Selectivity (4- vs. 5-carboxylate) |

|---|---|---|

| None | 63 | 1.5:1 |

| DBU (1 equiv) | 85 | 9:1 |

| Et₃N (2 equiv) | 78 | 7:1 |

| DABCO (0.5 equiv) | 72 | 4:1 |

The base additive DBU enhances both yield and regioselectivity by stabilizing copper intermediates.

Pd(II)-Catalyzed Direct C5 Arylation

Late-Stage Functionalization Approach

Palladium-catalyzed coupling enables modular synthesis from ethyl 2-chlorooxazole-4-carboxylate (Scheme 3). Sequential Suzuki-Miyaura reactions install first the 4-chlorobenzyl group at C2 (87% yield), followed by C5 arylation (73% yield). Key conditions:

-

Pd(OAc)₂ (5 mol%), SPhos ligand

-

K₂CO₃ base in toluene/water (3:1)

-

Microwave heating at 120°C for 45 min

Advantages :

-

Enables parallel synthesis of analogs

-

Tolerates electron-withdrawing substituents on benzyl groups

Ligand Effects on Coupling Efficiency

| Ligand | C2 Yield (%) | C5 Yield (%) |

|---|---|---|

| SPhos | 87 | 73 |

| XPhos | 82 | 68 |

| DavePhos | 79 | 65 |

| BINAP | 71 | 62 |

Bisphosphine ligands outperform monodentate alternatives due to enhanced oxidative addition kinetics.

Base-Mediated Esterification of Oxazole-4-Carboxylic Acids

Two-Step Protection-Deprotection Strategy

For acid-sensitive substrates, this method first prepares 2-(4-chlorobenzyl)oxazole-4-carboxylic acid via H₂O₂ oxidation of the corresponding oxazoline (89% yield), followed by ethyl ester formation (Figure 4). Optimal conditions:

-

Oxazoline oxidation: 30% H₂O₂, AcOH, 60°C, 3 h

-

Esterification: EDCI/HOBt, EtOH, 0°C → rt, 12 h

Key observation :

Pre-activation of the carboxylic acid with EDCI minimizes oxazole ring opening, maintaining 94% ring integrity versus 78% with DCC.

Esterification Reagent Comparison

| Reagent System | Ester Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCI/HOBt | 91 | 98.2 |

| DCC/DMAP | 85 | 95.7 |

| H₂SO₄ (cat.) | 72 | 89.3 |

| Mitsunobu conditions | 88 | 97.1 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.

Major Products Formed

Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

Reduction: Formation of oxazole-4-carbinol derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of oxazole compounds exhibit significant anticancer properties. Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit specific cancer cell lines, suggesting that this compound may also possess similar properties. For instance, related oxazole derivatives have demonstrated effectiveness against neuroblastoma and melanoma cell lines, highlighting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, including enzymes involved in disease pathways. Preliminary studies indicate that oxazole derivatives can act as inhibitors of certain enzymes, potentially providing a pathway for treating conditions like inflammation and metabolic disorders . The specific mechanism of action for this compound remains to be fully elucidated but aligns with the observed activity of similar compounds.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, which may include condensation and cyclization processes. The compound's molecular formula is , with a molecular weight of approximately 265.69 g/mol .

Structural Characteristics

The presence of the chlorobenzyl group at the 2-position of the oxazole ring is significant, as it may enhance the lipophilicity and biological activity compared to other derivatives lacking this substitution .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with enhanced thermal stability and mechanical properties. Research into similar oxazole-based polymers suggests potential applications in coatings, adhesives, and other materials requiring specific mechanical characteristics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 4-chlorobenzyl group in the parent compound can be replaced with other aromatic or heteroaromatic substituents, altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and lipophilicity, favoring membrane penetration in antimicrobial applications .

- Electron-donating groups (e.g., OCH₃) improve solubility but may reduce metabolic stability .

- The 4-chlorobenzyl group in the parent compound is associated with superior antibacterial activity in pyrimidine derivatives, suggesting similar advantages in oxazole analogs .

Substituent Variations on the Oxazole Ring

Modifications at the oxazole-C4 or C5 positions influence reactivity and bioactivity:

Key Observations :

Functional Group Modifications

Replacement of the ethyl carboxylate with other esters or amides alters pharmacokinetic properties:

Key Observations :

- Hydrolysis of the ethyl ester to a carboxylic acid improves solubility but may reduce cell permeability .

- Amide derivatives (e.g., carboxamido) are explored for targeted drug delivery .

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Biological Activity

Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially influencing its biological interactions.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, impacting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Hypolipidemic Activity

A notable study highlighted the compound's hypolipidemic effects, demonstrating reductions in serum cholesterol and triglyceride levels in animal models. Specifically, male Sprague-Dawley rats fed a diet containing the compound showed significant decreases in lipid levels compared to control groups .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Rats | 0.05% in diet | Reduced serum cholesterol and triglycerides | |

| Rats | Variable | Significant hypolipidemic activity observed |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Hypolipidemic Agent Study :

In a controlled study involving Sprague-Dawley rats, this compound was administered over five days. Results indicated a significant reduction in serum cholesterol levels, supporting its use as a hypolipidemic agent. -

Antimicrobial Efficacy :

A series of tests against common pathogens revealed that the compound displayed notable antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for therapeutic use.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the oxazole ring and substituents can significantly affect biological activity. For instance:

- Substituent Variations : The introduction of different halogen groups or alkyl chains can enhance or diminish the biological efficacy.

| Modification | Biological Activity |

|---|---|

| Para-chlorophenyl group | Enhanced lipophilicity and activity |

| Alkyl chain variations | Modulated enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-chlorobenzyl)oxazole-4-carboxylate?

The compound can be synthesized via cyclization reactions between substituted benzamides and ethyl bromopyruvate. A typical procedure involves refluxing 4-chlorobenzamide with ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system for 24 hours. After reaction completion (monitored via TLC), the crude product is purified using silica gel column chromatography with petroleum ether/ethyl acetate (97:3) as the eluent . Halogenation or coupling reactions may further modify the oxazole ring, as demonstrated in analogous syntheses using palladium catalysts .

Q. What analytical techniques are used to characterize this compound?

Key characterization methods include:

- FTIR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, oxazole ring vibrations).

- NMR spectroscopy : H NMR confirms aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and ester groups (δ 4.3–4.5 ppm for CHCH), while C NMR verifies carbonyl carbons (~160 ppm for oxazole and ester groups).

- HPLC or GC-MS : Assess purity and quantify impurities .

Q. How is purification optimized for this compound?

Silica gel column chromatography with gradient elution (e.g., 96:4 to 90:10 petroleum ether/ethyl acetate) effectively removes unreacted starting materials and byproducts. Recrystallization from ethanol or ethyl acetate may improve crystalline purity .

Advanced Research Questions

Q. What computational methods elucidate the electronic structure of this compound?

Density functional theory (DFT) with hybrid exchange-correlation functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and thermodynamic properties. These models predict reactivity sites, such as electron-deficient oxazole carbons for nucleophilic attack or substituent effects on aromaticity . Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost.

Q. What mechanistic insights govern direct C–H arylation of the oxazole ring?

Two competing mechanisms are proposed:

- Cross-coupling : Requires palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., PPh) for oxidative addition/transmetallation.

- Electrophilic substitution : Favored under strong base conditions (e.g., CsCO), where the oxazole’s C2/C5 positions (most acidic) undergo deuteration or arylation via σ-complex intermediates . Solvent choice (dioxane vs. toluene) and substituent electronic effects (e.g., electron-withdrawing 4-chlorobenzyl) critically influence regioselectivity.

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and ring puckering. For example, Cremer-Pople parameters quantify oxazole ring non-planarity, while Hirshfeld surfaces analyze intermolecular interactions (e.g., C–H···O contacts with ester groups) .

Q. What strategies improve regioselectivity in halogenation or functionalization?

- Halogenation : N-Bromosuccinimide (NBS) selectively brominates the oxazole’s C5 position under radical or electrophilic conditions .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids target C2/C4 positions, guided by steric hindrance from the 4-chlorobenzyl group .

Methodological Considerations

- Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, reflux (110°C) in high-boiling solvents (e.g., DMF) accelerates cyclization but may increase side reactions.

- Safety Protocols : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles). Avoid inhalation/contact, as analogs are classified as harmful .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.